molecular formula C39H60O4 B1338696 Sitostanyl ferulate CAS No. 117857-70-2

Sitostanyl ferulate

Cat. No. B1338696
M. Wt: 592.9 g/mol
InChI Key: RAKOKKNCCBUUMP-HNBUMGCJSA-N
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Description

Sitostanyl ferulate is a steryl ferulate . It is a ferulic acid ester of sterols or triterpene alcohols . The molecular formula of Sitostanyl ferulate is C39H60O4 . It is also known by other names such as STIGMASTAN-3-OL, 3- ((2E)-3- (4-HYDROXY-3-METHOXYPHENYL)-2-PROPENOATE), (3.BETA.,5.ALPHA.)- .


Synthesis Analysis

Sitostanyl ferulate has been shown to exist in cereals such as wheat, rye, and corn . In a previous study, sitostanyl ferulate significantly reduced the polymerization of stripped high oleic sunflower oil when added at levels of 0.5 and 1.0% . It was also found that sitostanyl ferulate was more effective than oryzanol .


Molecular Structure Analysis

Sitostanyl ferulate has a complex molecular structure with 10 defined stereocenters . It has a double-bond stereo and a mono-isotopic mass of 592.449158 Da .


Chemical Reactions Analysis

Sitostanyl ferulate has been found to have antioxidant activity due to the radical scavenging activity of the phenolic component, ferulic acid . It has also been shown to inhibit the polymerization of oils during frying .


Physical And Chemical Properties Analysis

Sitostanyl ferulate has a density of 1.1±0.1 g/cm3, a boiling point of 652.3±40.0 °C at 760 mmHg, and a flash point of 189.5±20.8 °C . It has 4 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds .

Future Directions

Sitostanyl ferulate has potential use as antioxidants in frying oils and in other high heat applications . Further studies are needed to understand the mechanisms underlying the health benefits of Sitostanyl ferulate and its interaction .

properties

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,17-18,23,25-26,28-34,40H,8-9,12-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,29+,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOKKNCCBUUMP-HNBUMGCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301341836
Record name Stigmastanol ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301341836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitostanyl ferulate

CAS RN

117857-70-2
Record name Sitostanyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITOSTANYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKV946D5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
159
Citations
LM Seitz - Cereal chemistry, 1990 - cabdirect.org
… : Sitostanyl ferulate was … sitostanyl ferulate. Combine harvester and Wisconsin breakage tester damaged seeds (>50% of each seed intact) yielded similar amounts of sitostanyl ferulate. …
Number of citations: 13 www.cabdirect.org
JK Winkler-Moser, HS Hwang, EL Bakota… - Food chemistry, 2015 - Elsevier
… Cholestanyl ferulate and sitostanyl ferulate prevented polymerisation in a similar fashion, and PTAGs were consistently lower with these two treatments compared to their C5 …
Z Tan, F Shahidi - Journal of agricultural and food chemistry, 2011 - ACS Publications
… Sitostanyl ferulate yielded a base peak at m/z 576.5, which represents the ion [M – CH 4 ] − . Peaks with very low intensity for the feruloyl moiety in sitostanyl ferulate … sitostanyl ferulate, …
Number of citations: 69 0-pubs-acs-org.brum.beds.ac.uk
A Begum, P Borah, P Chowdhury - Steroids, 2016 - Elsevier
Synthetic steryl ferulates [3-O-(trans-4-feruloyl)-sterols] are currently gaining considerable importance in recent years to be used as nutraceuticals and food additives as well as in …
RA Norton - Lipids, 1995 - Wiley Online Library
… retention times relative to sitostanyl ferulate, and were quantified … For corn samples, these were sitostanyl ferulate and … of the major components was 1.4% for sitostanyl ferulate, 2.4% for …
L Nyström, T Achrenius, AM Lampi, RA Moreau… - Food Chemistry, 2007 - Elsevier
… In this model experiment, we determined the capacity of sitostanyl ferulate and α-… sitostanyl ferulate was degraded at a lower rate than α-tocopherol, indicating that sitostanyl ferulate …
Z Xu, JS Godber - Journal of agricultural and food chemistry, 1999 - ACS Publications
… ), one was identified as sitostanyl ferulate, which differs from … chromatogram was identified as sitostanyl ferulate. However, … compestanyl ferulate, and sitostanyl ferulate, were identified in …
Number of citations: 480 0-pubs-acs-org.brum.beds.ac.uk
E Mandak, D Zhu, TA Godany… - Journal of agricultural …, 2013 - ACS Publications
… Campestanyl ferulate (95% purity) was collected from wheat bran (99%), whereas sitostanyl ferulate (98%) was obtained from corn bran (99%). 24-Methylenecycloartanyl ferulate (96%) …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
A Miller, KH Engel - Journal of agricultural and food chemistry, 2006 - ACS Publications
… In a similar study, the hydrolysis of sitostanyl ferulate by artificial intestinal juice and pancreatic cholesterol esterase was demonstrated ( 21). …
Number of citations: 171 0-pubs-acs-org.brum.beds.ac.uk
D Balli, L Cecchi, G Pieraccini, E Palchetti, M Innocenti… - Food Chemistry, 2022 - Elsevier
… Six compounds were found in Panicum, Pennisetum, Eleusine and Setaria genera, with a prevalence of campestanyl and sitostanyl ferulate. The lowest steryl ferulates content was …

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